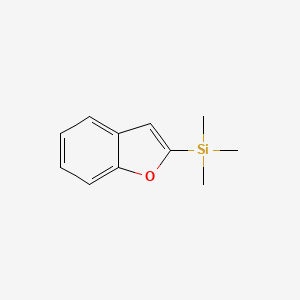
2-(Trimethylsilyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The trimethylsilyl group attached to the benzofuran ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
For instance, some benzofuran derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and survival .
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect multiple biochemical pathways.
Pharmacokinetics
In-silico adme studies on benzofuran-1,2,3-triazole hybrids, which are structurally related to 2-(trimethylsilyl)benzofuran, suggested that these compounds had good pharmacokinetic and safety profiles .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
For instance, factors such as temperature, pH, and the presence of other chemicals can affect the stability and efficacy of a compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)benzofuran can be achieved through several methods. One common approach involves the O-alkylation of salicylaldehyde derivatives with chloroacetic acid, followed by cyclization to form the benzofuran ring . Another method includes the interrupted Pummerer reaction of alkynyl sulfoxides with phenols, which efficiently produces functionalized benzofurans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and copper-mediated transformations are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trimethylsilyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-2-one derivatives, which exhibit good antioxidant activity.
Reduction: Reduction reactions can modify the benzofuran ring, leading to different functionalized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, enhancing the compound’s reactivity and applications.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various functionalized benzofurans, benzofuran-2-one derivatives, and other substituted benzofurans .
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)benzofuran has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Benzofuran: The parent compound without the trimethylsilyl group.
2-Methylbenzofuran: A similar compound with a methyl group instead of a trimethylsilyl group.
2-Phenylbenzofuran: A benzofuran derivative with a phenyl group.
Comparison: 2-(Trimethylsilyl)benzofuran is unique due to the presence of the trimethylsilyl group, which enhances its chemical stability and reactivity compared to other benzofuran derivatives. This makes it a valuable compound in various applications, particularly in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
1-benzofuran-2-yl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKDHLDVXMUSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














